Fmoc-3-bromo-D-phenylalanine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-(3-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CALGTIKYXVBTAO-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426504 | |
| Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-81-4 | |
| Record name | 3-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Historical Context and Evolution of Halogenated Amino Acid Building Blocks in Organic Synthesis
The use of halogenated amino acids in organic synthesis is part of a broader evolution in chemistry focused on creating molecules with enhanced or entirely new functions. Initially, the incorporation of halogens like bromine and fluorine into organic molecules was recognized as a method to profoundly alter their physical and chemical properties. nih.govbeilstein-journals.org Halogenation can influence lipophilicity, metabolic stability, and binding interactions, making it a key strategy in drug design. beilstein-journals.orgacs.org
Historically, methods for creating halogenated compounds often involved harsh reagents and lacked precise control over the position of the halogen atom. acs.org However, the development of more sophisticated synthetic methods, including transition-metal-catalyzed C-H activation and the use of specialized halogenating reagents, has provided chemists with unprecedented control. acs.orgresearchgate.net This evolution has enabled the routine synthesis of specific isomers, such as 3-bromo-D-phenylalanine. The demand for these specialized building blocks grew in tandem with the rise of solid-phase peptide synthesis (SPPS), a technique that requires a ready supply of diverse, protected amino acids. chemimpex.com The introduction of halogenated amino acids into peptides became a powerful tool to modulate structure and function, leading to the development of more stable and potent peptide-based therapeutics. nih.govencyclopedia.pub
Significance of Non Proteinogenic Amino Acids in Medicinal Chemistry and Chemical Biology
While the 20 proteinogenic amino acids are the fundamental building blocks of life, the world of non-proteinogenic amino acids (NPAAs) offers a vast expansion of chemical diversity. nih.govmdpi.com NPAAs are amino acids not naturally encoded in the genetic code of humans but are found in various organisms like bacteria, fungi, and plants, often as part of secondary metabolites with potent biological activities, such as antibiotics. nih.govnih.gov
In medicinal chemistry and chemical biology, the incorporation of NPAAs into peptides is a cornerstone strategy for overcoming the limitations of natural peptides, which are often susceptible to rapid degradation by enzymes in the body. nih.gov Introducing NPAAs can fundamentally alter a peptide's properties. nih.gov For instance:
Enhanced Stability: The presence of an unnatural amino acid, particularly one with a D-configuration like Fmoc-3-bromo-D-phenylalanine, can make the resulting peptide resistant to enzymatic breakdown, increasing its half-life and therapeutic potential.
Conformational Constraint: NPAAs can be used to induce specific secondary structures (e.g., turns or helices) in a peptide, locking it into a bioactive conformation that enhances its binding affinity to a biological target.
Modified Bioactivity: The unique side chains of NPAAs can introduce new binding interactions or functionalities. Halogenated amino acids, for example, can participate in halogen bonding, an interaction that can enhance binding to protein targets. rsc.org
The use of NPAAs has become a powerful tool for developing novel peptide-based drug candidates, with applications in discovering new antibiotics and improving the efficacy of protein and peptide pharmaceuticals. nih.govnih.gov
Conceptual Framework for Advanced Research Utilizing Fmoc 3 Bromo D Phenylalanine
Fmoc-3-bromo-D-phenylalanine is not merely a component but a strategic tool for advanced chemical research. Its utility stems from the unique combination of its three key features: the Fmoc group, the D-enantiomer, and the bromo-phenyl side chain.
The Fmoc Group: The fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the amine function of the amino acid. It is central to modern solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to build a peptide chain under mild conditions. chemimpex.com Its fluorescent nature can also be exploited for labeling and tracking peptides in biological systems. chemimpex.com
The D-Configuration: The use of a D-amino acid, the mirror image of the naturally occurring L-amino acids, is a deliberate strategy to confer proteolytic stability. Peptides incorporating D-amino acids are less recognized by the body's proteases, leading to a longer duration of action.
The 3-Bromo Phenyl Side Chain: The bromine atom is the key to the compound's versatility as a synthetic handle. It serves as a reactive site for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki and Sonogashira couplings. This allows chemists to:
Create Diverse Peptide Libraries: Starting from a peptide containing 3-bromo-phenylalanine, a multitude of different chemical groups can be attached to the phenyl ring, creating a library of related peptides for screening biological activity. chemimpex.com
Introduce Bioconjugation Sites: The bromine atom provides a specific point for attaching other molecules, such as fluorescent dyes, imaging agents, or drug payloads, which is crucial for creating targeted therapies and diagnostic tools. chemimpex.com
Synthesize Complex Scaffolds: The bromo-phenylalanine residue can be used as a starting point to build more complex, rigid, or macrocyclic structures within a peptide, a technique often used to mimic natural product architectures or to constrain peptide conformation.
This conceptual framework positions this compound as a linchpin in strategies aimed at generating novel molecular probes, developing peptide-based therapeutics with improved pharmacological profiles, and constructing advanced biomaterials. chemimpex.com
Overview of Key Research Trajectories and Academic Significance
Stereoselective Synthesis of 3-bromo-D-phenylalanine and its Fmoc-Protected Derivative
The synthesis of this compound is a multi-step process that demands precise control over both stereochemistry at the α-carbon and regiochemistry on the aromatic ring. The process can be conceptually divided into the asymmetric synthesis of the D-phenylalanine core, the regioselective introduction of the bromine atom, and the protection of the amino group.
Asymmetric Synthetic Routes to D-Phenylalanine Precursors
The generation of the D-enantiomer of phenylalanine is a critical step that dictates the final stereochemistry of the target compound. Several advanced methods have been developed to achieve high enantiomeric purity.
Biocatalytic Methods: Enzymatic processes have emerged as powerful and sustainable routes for producing D-amino acids. acs.orgresearchgate.net Engineered enzymes, such as D-amino acid dehydrogenases and D-amino acid transaminases, can catalyze the asymmetric synthesis of D-phenylalanine from prochiral precursors with high efficiency. acs.org Another biocatalytic strategy involves the stereoinversion of the more readily available L-phenylalanine. This can be achieved through a cascade reaction involving an L-amino acid deaminase followed by stereoselective reductive amination catalyzed by a D-amino acid dehydrogenase. rsc.org
Crystallization-Induced Asymmetric Transformation (CIAT): This method allows for the conversion of a racemic mixture into a single enantiomer, theoretically achieving a 100% yield. In the context of phenylalanine derivatives, a racemic ester can be treated with a chiral acid, such as tartaric acid, in the presence of an aldehyde that facilitates in-situ racemization of the undesired enantiomer. ut.ac.ir The desired diastereomeric salt crystallizes from the solution, driving the equilibrium towards its formation. ut.ac.ir
Chiral Auxiliaries: A classical yet effective approach involves the use of a chiral auxiliary, a molecule that is temporarily attached to the synthetic intermediate to direct the stereochemical outcome of a subsequent reaction. renyi.hu For instance, a chiral oxazolidinone derived from a different amino acid can be acylated, and subsequent stereoselective alkylation or amination reactions are controlled by the steric influence of the auxiliary. renyi.hu
Regioselective Bromination Strategies for Phenylalanine Derivatives
Introducing a bromine atom specifically at the 3-position (meta-position) of the phenyl ring requires careful selection of the synthetic strategy to avoid the formation of ortho- and para-isomers.
De Novo Synthesis from Brominated Precursors: One of the most reliable methods to ensure correct regiochemistry is to start with a precursor that already contains the bromine atom at the desired position. The Erlenmeyer-azalactone synthesis, for example, can utilize 3-bromobenzaldehyde, which is condensed with N-acetylglycine to form an oxazolone. Subsequent reductive cleavage of the ring yields 3-bromo-DL-phenylalanine, which can then be resolved or subjected to asymmetric synthesis protocols.
Electrophilic Aromatic Substitution: Direct bromination of the phenylalanine aromatic ring is an alternative approach. However, the amino acid side chain directs electrophiles primarily to the ortho and para positions. To achieve meta-bromination, the reaction must be performed on a suitably protected phenylalanine derivative where the directing effects are modified, or under conditions that favor the meta product, although this is often challenging and can lead to mixtures of isomers. sci-hub.se The choice of protecting groups on the amino and carboxyl functions can influence the regioselectivity of the electrophilic substitution. researchgate.net
Optimized Fmoc Protection Protocols for Amino Acid Functionality
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino function in peptide synthesis due to its base-lability, which is orthogonal to the acid-labile side-chain protecting groups. numberanalytics.commdpi.com
The standard procedure for introducing the Fmoc group involves reacting the amino acid with reagents like Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-Osu) under basic aqueous conditions, often in a mixture of dioxane and water with a base such as sodium carbonate. beilstein-journals.org
Functionalization via Transition Metal-Catalyzed Cross-Coupling Reactions at the Bromo Position
The bromine atom on the phenyl ring of this compound is a versatile functional handle for creating carbon-carbon bonds, enabling the synthesis of a diverse array of novel amino acid derivatives. eie.grmdpi.com Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose. wiley-vch.de
Palladium-Catalyzed Suzuki-Miyaura Coupling for Aryl and Heteroaryl Moiety Incorporation
The Suzuki-Miyaura reaction is a robust method for coupling aryl halides with aryl or heteroaryl boronic acids or their esters. mdpi.comnih.gov This reaction has been successfully applied to Fmoc-protected bromophenylalanines to synthesize biaryl-containing amino acids, often referred to as Bip derivatives. nih.govresearchgate.net These derivatives are valuable for introducing conformational constraints or new functionalities into peptides.
The reaction typically involves treating this compound with an appropriate boronic acid in the presence of a palladium catalyst, a suitable ligand, and a base. A key consideration is the use of relatively mild conditions to prevent the cleavage of the Fmoc group and to avoid racemization at the α-carbon. mdpi.comresearchgate.net Nonaqueous conditions are often preferred. nih.gov
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | THF | 65 | 70-95 | nih.gov |
| PdCl₂(dppf) | Na₂CO₃ | THF/H₂O | 80 | Good | mdpi.comresearchgate.net |
| Pd-Nanoparticles | Na₂CO₃ | Aqueous | 37 | 98 (conversion) | mdpi.com |
| Pd(PPh₃)₄ | K₂CO₃ | DMF | 80 | 81 | researchgate.net |
| This table presents a summary of representative conditions for the Suzuki-Miyaura coupling of bromophenylalanine derivatives. |
Sonogashira Coupling for Alkyne Functionalization and Derivatives
The Sonogashira coupling reaction provides an efficient pathway to introduce alkyne moieties by coupling a vinyl or aryl halide with a terminal alkyne. organic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base. organic-chemistry.orgresearchgate.net
Applying this reaction to this compound allows for the synthesis of derivatives containing a phenylethynyl side chain. These alkyne-functionalized amino acids are exceptionally useful as they can participate in further transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, for peptide labeling, stapling, and conjugation. researchgate.netnih.gov
The reaction conditions must be carefully optimized to be compatible with the sensitive Fmoc protecting group and to ensure high yields without side reactions. Copper-free Sonogashira protocols have also been developed to avoid potential issues associated with copper toxicity in biological applications. researchgate.net
| Catalyst / Co-catalyst | Base | Solvent | Temperature | Outcome | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | Room Temp | Good yields for iodo-analogs | researchgate.net |
| Pd(PPh₃)₄ / CuI | Diisopropylamine | THF | 50-60°C | Effective coupling | researchgate.net |
| PdCl₂(PPh₃)₂ (Cu-free) | Et₃N | γ-Valerolactone | 55°C | High conversion for iodo-analogs | beilstein-journals.org |
| [Pd(NHC)] / CuI | Amine Base | Various | Mild Conditions | Effective coupling | organic-chemistry.org |
| This table presents a summary of representative conditions for the Sonogashira coupling of halo-aromatic compounds, applicable to bromophenylalanine derivatives. |
Buchwald-Hartwig Amination and Other C-N Bond Formations
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen (C-N) bonds by reacting an aryl halide with an amine. wikipedia.org This reaction is highly effective for modifying this compound, allowing for the introduction of a wide range of primary and secondary amines at the 3-position of the phenyl ring. The versatility of this method significantly expands the chemical diversity of the resulting phenylalanine derivatives, which can be incorporated into peptides. wikipedia.orgrsc.org
The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the arylamine product and regenerate the catalyst. wikipedia.org The choice of phosphine (B1218219) ligands is crucial for the reaction's success, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.org
| Reactants | Catalyst System | Product | Application |
| This compound, various amines | Pd catalyst, phosphine ligand, base | Fmoc-3-amino-D-phenylalanine derivatives | Synthesis of peptidomimetics, drug discovery |
Negishi, Stille, and Hiyama Coupling Applications for Diverse Substituent Introduction
Beyond C-N bond formation, the bromine atom on this compound serves as a key reactive site for various palladium-catalyzed cross-coupling reactions to form new carbon-carbon (C-C) bonds. These reactions are instrumental in synthesizing non-natural amino acids with diverse side chains. rsc.org
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide. wikipedia.org It is particularly useful for creating C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds and is known for its high functional group tolerance, which is essential when working with complex molecules like protected amino acids. rsc.orgwikipedia.org The reaction of this compound with various organozinc reagents allows for the introduction of alkyl, alkenyl, and aryl groups. rsc.org
Stille Coupling: The Stille reaction utilizes organotin reagents to couple with organic halides. It is a versatile method for forming C-C bonds and has been applied to the synthesis of complex molecules, including phenylalanine derivatives. beilstein-journals.org
Hiyama Coupling: This coupling reaction employs organosilicon compounds, which are activated by a fluoride (B91410) source. While less common than Negishi or Stille couplings, the Hiyama coupling offers an alternative pathway for C-C bond formation with the advantage that organosilanes are often more stable and less toxic than their organozinc or organotin counterparts.
| Coupling Reaction | Organometallic Reagent | Bond Formed | Key Features |
| Negishi | Organozinc | C-C | High functional group tolerance, couples sp³, sp², and sp carbons. wikipedia.org |
| Stille | Organotin | C-C | Versatile for complex molecule synthesis. beilstein-journals.org |
| Hiyama | Organosilicon | C-C | Utilizes more stable and less toxic reagents. |
Carbonylation and Other C-C Bond Forming Reactions
Carbonylation reactions introduce a carbonyl group (C=O) into a molecule, often using carbon monoxide (CO) gas and a transition metal catalyst. For this compound, palladium-catalyzed carbonylation can be used to synthesize derivatives such as 3-carboxy-D-phenylalanine. diva-portal.org This transformation is valuable for creating unique peptide side chains and for introducing new functionalities that can interact with biological targets. diva-portal.org Other C-C bond-forming reactions, such as the Heck reaction, can also be employed to introduce alkenyl groups, further diversifying the available phenylalanine analogs. nih.gov
| Reaction | Reagent | Functional Group Introduced | Significance |
| Carbonylation | CO, Pd catalyst | Carboxylic acid or amide | Introduces new interaction points for biological targets. diva-portal.org |
| Heck Reaction | Alkene, Pd catalyst | Alkenyl group | Diversifies side chain structures. |
Alternative Functional Group Interconversions of the Phenyl Ring and Side Chains
Nucleophilic Aromatic Substitution (SNAr) Strategies
Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups. nih.gov While the bromo-substituted phenyl ring of this compound is not inherently highly activated for SNAr, the introduction of additional electron-withdrawing groups can facilitate this transformation. nih.gov This strategy provides a pathway for the introduction of various nucleophiles, such as alkoxides, thiolates, and amines, offering an alternative to palladium-catalyzed methods. nih.govresearchgate.net
Radical Functionalization Approaches
Radical reactions offer a complementary approach to traditional ionic reactions for functionalizing the phenyl ring. Radical functionalization can be initiated by various methods, including the use of radical initiators or photoredox catalysis. wiley.com These methods can be used to introduce a wide range of functional groups onto the aromatic ring of this compound, often with different regioselectivity compared to other methods. acs.org
Chemoenzymatic and Biocatalytic Approaches to Synthesis of Related Structures
Chemoenzymatic and biocatalytic methods are gaining prominence in the synthesis of chiral molecules due to their high selectivity and environmentally friendly nature. nih.gov Enzymes such as phenylalanine ammonia (B1221849) lyases (PALs), transaminases, and dehydrogenases are being engineered to produce non-natural D-phenylalanine derivatives with high enantiomeric purity. nih.govnih.gov
For instance, PALs can catalyze the asymmetric amination of cinnamic acid derivatives to produce D-phenylalanines. nih.gov By using engineered PAL variants, the synthesis of substituted D-phenylalanines can be achieved with high yields and excellent optical purity. nih.gov Furthermore, hydrolases like lipases and proteases can be used for the kinetic resolution of racemic mixtures of phenylalanine derivatives, providing access to enantiomerically pure compounds. acs.orgsemanticscholar.org These biocatalytic approaches offer powerful tools for the synthesis of chiral building blocks related to this compound, often under mild reaction conditions. nih.govnih.gov
| Enzymatic Approach | Enzyme Class | Transformation | Advantages |
| Asymmetric Synthesis | Phenylalanine Ammonia Lyase (PAL) | Amination of cinnamic acids | High enantioselectivity, atom-economic. nih.gov |
| Kinetic Resolution | Lipase (B570770), Protease | Selective acylation or hydrolysis | Access to both enantiomers from a racemate. acs.org |
| Asymmetric Synthesis | Transaminase | Amination of keto acids | High enantioselectivity. nih.govsemanticscholar.org |
Enzyme-Mediated Stereoselective Transformations
Enzymes, as natural chiral catalysts, are increasingly employed for the asymmetric synthesis of non-proteinogenic amino acids like 3-bromo-D-phenylalanine. Their high stereoselectivity allows for the precise construction of desired enantiomers.
One prominent class of enzymes used for this purpose is phenylalanine ammonia lyases (PALs) . While wild-type PALs typically catalyze the elimination of ammonia from L-phenylalanine to form (E)-cinnamic acid, engineered PAL variants can facilitate the reverse reaction—the asymmetric addition of ammonia to a cinnamic acid precursor. nih.govd-nb.info Through computational analysis and protein engineering, PAL variants have been designed to accept substituted cinnamic acids, enabling the direct synthesis of β-branched aromatic α-amino acids with high diastereoselectivity (dr > 20:1) and enantioselectivity (ee > 99.5%). nih.gov This approach offers a direct route to chiral phenylalanine analogs from readily available starting materials.
Another important enzyme is phenylalanine aminomutase (PAM) , which can catalyze the stereoselective isomerization of α-phenylalanine to β-phenylalanine via a cinnamic acid intermediate. beilstein-journals.orgresearchgate.net Significantly, PAM can also catalyze the direct addition of ammonia to substituted (E)-cinnamic acids. This allows for the synthesis of various non-natural aromatic α- and β-amino acids with excellent enantiomeric excess (>99% ee). researchgate.net The regioselectivity of the amination, determining whether the α- or β-amino acid is formed, can be influenced by the substituents on the aromatic ring. researchgate.net
Transaminases (TAs) , or aminotransferases, represent another powerful tool for stereoselective synthesis. dovepress.com These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor, using pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor. dovepress.com By starting with a prochiral keto-acid precursor to 3-bromophenylalanine, a stereoselective transamination reaction can yield the desired D-amino acid. Protein engineering has been instrumental in expanding the substrate scope of transaminases to accommodate bulky and aromatic substrates, making them suitable for the synthesis of complex pharmaceutical intermediates with excellent stereoselectivity. dovepress.comgoogle.com
Biocatalytic Resolution Techniques for Enantiomeric Purity
Kinetic resolution is a widely used strategy to separate enantiomers from a racemic mixture. In this process, an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted, enantiopomerically enriched substrate from the modified product. Dynamic kinetic resolution (DKR) further enhances this process by incorporating in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiopure product.
A highly effective method for obtaining enantiopure 3-bromophenylalanine involves the enzymatic dynamic kinetic resolution (DKR) of its racemic ethyl ester. acs.org Research has demonstrated the use of the commercial protease Alcalase for this purpose. The DKR process is conducted in a miniemulsion system, which acts as a nanoreactor, allowing for high substrate loading. acs.org In this system, Alcalase selectively hydrolyzes the L-enantiomer (S-isomer) of the 3-bromo-DL-phenylalanine ethyl ester, while the remaining D-enantiomer (R-isomer) is continuously racemized. This allows for the conversion of the entire racemic starting material into the desired L-amino acid product, which can then be isolated. A study achieved over 90% isolated yield and greater than 99% enantiomeric excess (e.e.) for the L-isomer. acs.org While this produces the L-enantiomer, the principle is directly applicable for resolving the D-enantiomer.
Table 1: Enzymatic Dynamic Kinetic Resolution of 3-bromo-DL-phenylalanine ethyl ester using Alcalase
| Substrate Loading (% w/v) | Enzyme Loading (% w/w) | Reaction Time (h) | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Isolated Yield (%) |
|---|---|---|---|---|---|
| 5 | 5 | < 24 | > 99 | > 99 | 85-90 |
| 10 | 5 | < 24 | > 99 | > 99 | 85-90 |
| 25 | 5 | 24 | 88 | > 99 | 85-90 |
| 50 | 5 | 24 | 88 | > 99 | 85-90 |
| 25 | 10 | 24 | > 99 | > 99 | 85-90 |
| 50 | 10 | 24 | > 99 | > 99 | 85-90 |
Data sourced from a study on the synthesis of a key intermediate for Lifitegrast. acs.org
Other hydrolases, such as acylases and lipases , are also extensively used for the resolution of racemic amino acids. nih.gov For instance, the resolution of N-acetyl-3-bromo-phenylalanine has been reported using an acylase enzyme. acs.org The acylase selectively hydrolyzes the N-acetyl group from the L-enantiomer, yielding 3-bromo-L-phenylalanine, while the N-acetyl-3-bromo-D-phenylalanine remains unreacted and can be separated. beilstein-journals.orgacs.org
Lipases, particularly from Candida antarctica (CAL-B) and Burkholderia cepacia (formerly Pseudomonas cepacia), are robust enzymes for kinetic resolution via hydrolysis or transesterification of amino esters. nih.govmdpi.com These enzymes can selectively hydrolyze one enantiomer of a racemic amino acid ester, leading to the formation of an enantiopure amino acid and the unreacted, enantiopure ester. nih.gov For example, Amano PS lipase has been used to resolve racemic β-phenylalanine esters, achieving a 45% yield and >99% e.e. for the (R)-enantiomer. nih.gov This demonstrates the potential of lipases to effectively resolve brominated phenylalanine derivatives to achieve high enantiomeric purity.
Solid-Phase Peptide Synthesis (SPPS) Incorporation Strategies
Solid-phase peptide synthesis (SPPS) is the cornerstone of modern peptide chemistry, and this compound is readily integrated using this methodology. chemimpex.com The process involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.
The efficiency of incorporating any amino acid, including this compound, into a growing peptide chain during SPPS is highly dependent on the choice of coupling reagents and reaction conditions. The goal is to form a peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the resin-bound peptide.
Standard coupling reagents used in Fmoc-based SPPS are generally effective for this compound. These include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and phosphonium (B103445) or aminium/uronium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (HBTU). nih.govchempep.com The addition of activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), is common practice to enhance coupling efficiency and minimize side reactions. chempep.com HOAt, in particular, has been shown to accelerate acylation and reduce racemization. chempep.com
For sterically hindered couplings, which can sometimes be a factor with modified amino acids, more potent coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be employed to ensure the reaction goes to completion. chempep.com The choice of base is also critical, with N,N-diisopropylethylamine (DIPEA) being commonly used. However, for sensitive couplings, a non-nucleophilic base like collidine may be preferred to reduce the risk of side reactions. chempep.com
| Coupling Reagent | Additive | Base | Typical Application |
| DIC | HOBt/HOAt | DIPEA | Standard couplings |
| HBTU/TBTU | HOBt/HOAt | DIPEA/Collidine | Standard and slightly more difficult couplings nih.govchempep.com |
| PyBOP | HOBt/HOAt | DIPEA | Effective for a range of couplings nih.gov |
| HATU | - | DIPEA/Collidine | Difficult or sterically hindered couplings chempep.com |
This table provides a general overview of common coupling reagents and their applications in SPPS.
A significant challenge during peptide synthesis is the potential for racemization, where the stereochemistry of the amino acid is inverted. While the D-configuration of this compound is intentional, preventing its conversion to the L-isomer during coupling is crucial. Racemization is particularly a risk when activating the carboxyl group of the amino acid. The use of additives like HOBt and especially HOAt can significantly suppress this side reaction. chempep.com
Another potential side reaction is the formation of truncated or deletion sequences due to incomplete coupling. To mitigate this, a "double coupling" strategy, where the coupling step is repeated with fresh reagents, can be employed. chempep.com Monitoring the completion of the coupling reaction using a qualitative test like the Kaiser ninhydrin (B49086) test is standard practice. nih.gov
One of the primary advantages of incorporating 3-bromo-D-phenylalanine is the ability to perform post-synthetic modifications on the peptide while it is still attached to the resin or after cleavage. The bromine atom serves as a versatile reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling. mdpi.com
This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the bromophenylalanine residue and a wide range of boronic acids or esters. mdpi.comresearchgate.net This strategy enables the synthesis of peptides containing biaryl structures, which can be used to introduce conformational constraints or to mimic other amino acid side chains. researchgate.net The conditions for these on-resin reactions must be carefully chosen to be compatible with the peptide and the solid support. Mild reaction conditions, such as using a suitable palladium catalyst and base in an organic solvent at moderate temperatures, have been developed to achieve high conversion rates without significant racemization or degradation of the peptide. mdpi.comresearchgate.net
Other potential modifications include Stille coupling, Heck coupling, and Sonogashira coupling, further expanding the chemical diversity that can be introduced at the phenylalanine position. These modifications can be used to attach fluorescent probes, chelating agents for radiolabeling, or other functionalities to tailor the peptide's properties for specific applications. acs.org
Mitigation of Racemization and Side Reactions during Peptide Chain Elongation
Solution-Phase Peptide Synthesis Applications and Convergent Approaches
While SPPS is the dominant method for peptide synthesis, solution-phase synthesis remains valuable, particularly for large-scale production and for the synthesis of complex peptide fragments that may be difficult to assemble on a solid support. This compound can be utilized in solution-phase synthesis using similar coupling chemistries as in SPPS. ekb.eg
A powerful strategy that combines aspects of both solution and solid-phase synthesis is the convergent or fragment condensation approach. In this method, smaller peptide fragments are synthesized separately, often on a solid support, and then coupled together in solution. google.com this compound can be incorporated into one of these fragments, which is then used in a subsequent solution-phase coupling reaction to assemble the final, larger peptide. This approach can be more efficient for the synthesis of very long peptides. peptide.com
Design and Synthesis of Conformationally Constrained Peptides and Peptidomimetics
Introducing conformational constraints into a peptide's structure can lead to increased receptor binding affinity, enhanced biological activity, and improved metabolic stability. The incorporation of this compound can contribute to this in several ways.
The introduction of a bulky bromine atom on the phenyl ring of a D-phenylalanine residue can influence the local conformation of the peptide backbone. researchgate.net The steric and electronic properties of the bromo-substituted phenyl ring can restrict the rotational freedom around the peptide bonds, favoring certain secondary structures. For example, in some peptide sequences, the presence of halogenated phenylalanines has been shown to promote the formation of β-sheet structures, which can lead to the self-assembly of peptide hydrogels. researchgate.net
Furthermore, the bromo group can be used to create covalent bridges within the peptide, a technique known as peptide stapling or cyclization. nih.gov For instance, a peptide containing both a bromo-phenylalanine and another reactive residue (like a thiol-containing cysteine) could be cyclized through a post-synthetic reaction. This cyclization dramatically reduces the conformational flexibility of the peptide, locking it into a specific bioactive conformation. nih.govnih.govwiley.com This strategy is widely used to create highly potent and selective peptide inhibitors of protein-protein interactions. nih.gov The ability to form such constraints makes this compound a valuable tool in the design of structured peptidomimetics. nih.gov
Integration into Cyclic Peptide Scaffolds and Stapled Peptide Methodologies
The rigidification of peptides into defined three-dimensional structures is a key approach to improving their binding affinity, selectivity, and metabolic stability. This compound is a valuable component in the synthesis of both cyclic and stapled peptides, primarily through its participation in metal-catalyzed cross-coupling reactions.
Cyclic Peptide Scaffolds:
The bromine atom on the D-phenylalanine side chain serves as an excellent electrophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. mdpi.comd-nb.info This reaction enables the formation of a carbon-carbon bond between the brominated phenyl ring and a boronic acid- or boronic ester-containing amino acid residue located elsewhere in the peptide chain. This intramolecular side-chain-to-side-chain cyclization strategy is a robust method for creating biaryl-bridged cyclic peptides. d-nb.infomdpi.com
The general process involves:
Solid-Phase Peptide Synthesis (SPPS): A linear peptide precursor is assembled on a solid support using standard Fmoc chemistry. nih.gov this compound and a corresponding Fmoc-protected borono-amino acid (e.g., Fmoc-L-phenylalanine-4-boronic acid pinacol (B44631) ester) are incorporated at desired positions within the sequence. d-nb.infobeilstein-journals.org
On-Resin Macrocyclization: While the peptide is still attached to the resin, an intramolecular Suzuki-Miyaura cross-coupling reaction is performed. This is typically carried out under microwave irradiation to accelerate the reaction, using a palladium catalyst such as Pd₂(dba)₃ and a suitable ligand like sulfonated SPhos (sSPhos). mdpi.combeilstein-journals.org
Cleavage and Deprotection: The resulting cyclic peptide is cleaved from the resin and all side-chain protecting groups are removed, typically using a strong acid cocktail such as trifluoroacetic acid (TFA). beilstein-journals.org
The incorporation of a D-amino acid like 3-bromo-D-phenylalanine can influence the conformational preference of the linear precursor, potentially pre-organizing it for efficient cyclization. nih.gov
Stapled Peptide Methodologies:
Peptide stapling is a technique used to constrain a peptide, often an alpha-helical peptide, into its bioactive conformation by introducing a covalent cross-link between amino acid side chains. nih.govnih.gov This enhances helicity, protease resistance, and cell permeability. nih.gov this compound can be used to generate a "staple" via intramolecular cross-coupling.
In a typical stapling strategy involving Suzuki-Miyaura coupling, this compound would be placed at an i position, and an amino acid with a boronic acid-functionalized side chain would be placed at an i+4 or i+7 position to span one or two turns of an α-helix, respectively. nih.govbeilstein-journals.org The on-resin palladium-catalyzed reaction forges a durable carbon-carbon bond, creating a biaryl staple that locks the peptide's secondary structure. beilstein-journals.org
| Parameter | Description | Relevance of this compound |
| Reaction Type | Intramolecular Suzuki-Miyaura Cross-Coupling | The 3-bromo-phenyl side chain acts as the aryl halide partner in the Pd-catalyzed reaction. |
| Positions | i and i+n (where n=3, 4, 5, 7 etc.) | Placement of 3-bromo-D-phenylalanine at position i and a borono-amino acid at i+n allows for cyclization/stapling. |
| Catalyst System | Palladium(0) source (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., sSPhos) | Essential for mediating the C-C bond formation between the two aromatic side chains. |
| Peptide Structure | α-Helix, β-Turn, etc. | The D-amino acid can help induce specific turn structures, facilitating cyclization and stabilizing the final conformation. |
Application in Macrocyclization and Intramolecular Cross-Linking Technologies
The application of this compound extends to broader macrocyclization and intramolecular cross-linking technologies beyond the specific formation of biaryl bridges. The reactivity of the aryl bromide allows for its participation in various palladium-catalyzed reactions to form diverse linkages.
Macrocyclization via C-C and C-N Bond Formation:
While the Suzuki-Miyaura reaction is predominant for forming C-C bonds, other cross-coupling reactions can be envisioned for macrocyclization using the 3-bromo-D-phenylalanine handle. For instance, variations of the Buchwald-Hartwig amination could theoretically be employed for intramolecular side-chain-to-side-chain cyclization, forming a C-N linkage between the bromophenyl group and an amino acid side chain containing a primary or secondary amine (e.g., Lysine (B10760008), Ornithine).
Intramolecular Cross-Linking for Structural Studies:
Intramolecular cross-linking is a valuable tool for probing protein and peptide structures and interactions. researchgate.netnih.gov By introducing this compound and another reactive amino acid at specific positions in a peptide sequence, a covalent bond can be formed between them. The resulting distance constraint provides crucial information for structural modeling. The use of a D-amino acid can be particularly useful in mimicking or stabilizing turn regions of a peptide's native conformation.
Below is a table summarizing key findings from research on peptide macrocyclization utilizing aryl halides, which is directly applicable to this compound.
| Study Focus | Amino Acids Used | Cross-Coupling Reaction | Catalyst/Reagents | Key Finding | Reference |
| Biaryl Cyclic Peptides | 4-Iodophenylalanine, Boronophenylalanine | Suzuki-Miyaura | Pd₂(dba)₃, SPhos, KF | Successful on-resin synthesis of biaryl monocyclic peptides under microwave irradiation. | d-nb.info |
| Stapled Peptides | Bromotryptophan, Boronophenylalanine | Suzuki-Miyaura | Pd₂(dba)₃, sSPhos, KF | Late-stage on-resin stapling enhanced α-helicity and binding affinity of an axin-derived peptide. | beilstein-journals.org |
| RGD Peptide Cyclization | Bromotryptophan, Aryl/Alkyl Boronic Acids | Suzuki-Miyaura | Pd₂(dba)₃, sSPhos, KF | Side chain-to-tail cyclization yielded peptides with low nanomolar affinity towards integrin αvβ3 and high plasma stability. | researchgate.net |
| Bicyclic Peptides | Bromo-D-phenylalanine derivative mentioned in synthesis scheme | Arylation | Not specified in abstract | A Ph.D. thesis describes the synthesis of arylamycin derivatives starting from a bromo-D-phenylalanine. | tdx.cat |
These studies collectively demonstrate the power of using halogenated aromatic amino acids, including brominated phenylalanines, as key components in advanced peptide engineering. The principles and reaction conditions reported are directly translatable to the use of this compound for creating structurally constrained peptides with potentially superior therapeutic properties. mdpi.commdpi.com
Development of Chemical Probes and Bioconjugates for Biological Systems
Chemical probes and bioconjugates are essential tools for dissecting complex biological processes. This compound plays a key role in the creation of these molecular tools, enabling researchers to label and study biomolecules with high precision.
The ability to attach a label to a specific site on a biomolecule is critical for understanding its function and interactions. The bromine atom on this compound serves as a reactive handle for various bioconjugation reactions. chemimpex.com This allows for the attachment of fluorescent tags, affinity labels, or other reporter molecules to peptides and proteins. chemimpex.comchemimpex.com These labeled biomolecules can then be used to visualize cellular processes, track protein movement, and identify binding partners.
One common strategy involves the metabolic incorporation of the unnatural amino acid into a protein. By replacing a natural amino acid with this compound, researchers can introduce a unique chemical handle into a specific protein. nih.gov This allows for subsequent modification with a probe of interest. Another approach utilizes enzymatic methods, such as sortase-mediated ligation, to attach peptides containing this compound to a target protein. nih.gov
| Bioconjugation Strategy | Description | Key Advantage |
| Metabolic Incorporation | Replacement of a canonical amino acid with this compound during protein synthesis. nih.gov | Allows for labeling within a cellular context. |
| Enzymatic Ligation | Use of enzymes like sortases to attach a peptide containing the modified amino acid to a protein. nih.gov | High specificity and mild reaction conditions. |
| Solid-Phase Peptide Synthesis | Direct incorporation of this compound into a peptide chain. chemimpex.comchemimpex.com | Precise control over the position of the label. |
Photoaffinity labeling is a powerful technique used to identify and study the binding sites of ligands on their target proteins. nih.govnih.gov This method involves a ligand that has been modified to include a photoreactive group. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with the nearest amino acid residues in the binding pocket. nih.gov
While aryl azides and diazirines are common photoreactive groups, halogenated compounds like 3-bromo-phenylalanine can also serve as intrinsic photo-activatable moieties. nih.govresearchgate.net The incorporation of this compound into a peptide ligand allows for the creation of photoaffinity probes. These probes can be used to map the binding interactions of peptides with their receptors, providing valuable information for drug design. nih.govrsc.org
Bioorthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biological processes. nih.govmdpi.com These reactions are invaluable for studying biomolecules in their natural environment. The development of bioorthogonal reaction handles, small and inert functional groups that can be selectively reacted with a specific partner, is a key area of research. researchgate.netacs.org
The bromine atom in this compound can participate in certain bioorthogonal reactions, such as the Suzuki-Miyaura cross-coupling reaction. nih.gov By incorporating this amino acid into a protein, a unique reactive site is created that can be specifically targeted with a probe containing a boronic acid. acs.orgnih.gov This allows for the precise labeling of proteins in live cells, enabling the study of dynamic cellular events. The inverse electron demand Diels-Alder (IEDDA) reaction is another powerful bioorthogonal tool where tetrazine-modified components can be used. rsc.org
Photoaffinity Labeling Reagents Incorporating this compound
Scaffold for Pharmacophore Development and Rational Drug Candidate Design
A pharmacophore is the three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. This compound provides a versatile scaffold for designing and synthesizing new drug candidates by allowing for the strategic placement of key pharmacophoric elements. mdpi.com
The incorporation of modified amino acids like 3-bromo-phenylalanine into peptides can significantly impact their biological activity. vulcanchem.comchemimpex.com The bromine atom can introduce favorable interactions with the target protein, such as halogen bonding, or alter the peptide's conformation to improve binding affinity. vulcanchem.com For instance, the replacement of phenylalanine with 3-bromo-phenylalanine in a peptide has been shown to alter the specificity of murine dihydrofolate reductase. mdpi.com
Furthermore, halogenation can enhance the proteolytic resistance of peptides, increasing their stability and bioavailability in the body. vulcanchem.com This is a critical consideration in the development of peptide-based drugs. Studies have also shown that halogenated phenylalanine derivatives can modulate the activity of various receptors, including NMDA and AMPA/kainate receptors, highlighting their potential as therapeutic agents for neurological disorders. nih.gov
| Effect of Bromine Incorporation | Mechanism | Therapeutic Implication |
| Altered Enzyme Specificity | Modification of binding pocket interactions. mdpi.com | Development of more selective enzyme inhibitors. |
| Enhanced Receptor Modulation | Changes in ligand-receptor binding affinity and efficacy. nih.gov | Design of novel drugs for neurological conditions. |
| Increased Proteolytic Resistance | Steric shielding of the peptide backbone. vulcanchem.com | Improved stability and in vivo half-life of peptide drugs. |
Combinatorial chemistry is a powerful strategy for discovering new drug leads by synthesizing and screening large numbers of compounds. google.comnih.gov Solid-phase peptide synthesis (SPPS), for which Fmoc-protected amino acids are essential, is a key technology in this field. chemimpex.commdpi.org
This compound is a valuable building block for creating diverse peptide libraries. chemimpex.com By incorporating this modified amino acid at various positions within a peptide sequence, and by further modifying the bromine atom, vast libraries of compounds with different structural features can be generated. google.commdpi.com These libraries can then be screened in high-throughput assays to identify compounds with desired biological activities, accelerating the drug discovery process.
Development of Peptidomimetic Scaffolds with Enhanced Proteolytic Stability
Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve their therapeutic properties, such as stability and bioavailability. A significant drawback of natural peptide-based drugs is their rapid degradation by proteases in the body. The incorporation of unnatural amino acids, such as this compound, into peptide sequences is a key strategy to overcome this limitation.
The enhanced proteolytic stability of peptidomimetics containing this compound stems from two primary structural modifications: the D-configuration of the alpha-carbon and the bromo-substitution on the phenyl ring. Proteolytic enzymes are highly stereospecific and primarily recognize L-amino acids, which are the natural building blocks of proteins. The presence of a D-amino acid disrupts the peptide backbone conformation, rendering the adjacent peptide bonds unrecognizable to most common proteases. Peptides composed of D-amino acids are noted for being proteolytically resistant. nih.gov
Furthermore, the bromine atom at the meta-position of the phenyl ring introduces steric hindrance and alters the electronic properties of the side chain. This modification can further prevent the peptide from fitting into the active site of proteolytic enzymes. The strategic placement of such modified residues helps to stabilize critical secondary structures, like α-helices or β-sheets, which are often essential for biological activity but are prone to degradation. nih.govgoogle.com By creating these more rigid and sterically hindered scaffolds, the resulting peptidomimetics exhibit significantly longer half-lives in biological systems, a crucial attribute for effective drug candidates.
| Feature | Standard L-Peptide | D-Peptide Analog | Peptidomimetic with 3-Bromo-D-phenylalanine |
| Susceptibility to Proteases | High | Low | Very Low |
| Conformational Flexibility | High | Reduced | Further Reduced / Stabilized |
| Primary Stability Factor | N/A | Stereochemistry (D-form) | Stereochemistry and Steric Hindrance (Bromo-group) |
| Expected In Vivo Half-life | Short | Significantly Extended | Extended |
Advanced Biomaterials and Nanomaterials Integration
The unique chemical properties of this compound make it a valuable component in the field of materials science, particularly for creating advanced biomaterials with tailored functionalities.
The self-assembly of small molecules into ordered nanostructures is a powerful bottom-up approach for fabricating novel biomaterials. Fmoc-amino acids are well-known for their capacity to self-assemble into nanofibrous networks that can entrap large amounts of water to form hydrogels. researchgate.net This process is primarily driven by non-covalent interactions: the aromatic Fmoc groups stack via π-π interactions, while the amino acid residues form hydrogen bonds, creating β-sheet-like arrangements. researchgate.net
The incorporation of a halogen atom, such as bromine, onto the phenyl ring of phenylalanine has been shown to significantly enhance the self-assembly and gelation properties of the Fmoc-amino acid. researchgate.net Halogenation can strengthen the intermolecular interactions, leading to more stable and robust hydrogel networks. researchgate.netmdpi.com Research indicates that peptides containing halogenated phenylalanine derivatives exhibit improved gelation capabilities in aqueous solutions compared to their non-halogenated counterparts. researchgate.net These hydrogels, formed from peptides incorporating this compound, present a promising scaffold for applications in tissue engineering and drug delivery, as they can be designed to mimic the extracellular matrix. researchgate.net
| Property | Fmoc-Phenylalanine | Fmoc-Halogenated Phenylalanine Derivative |
| Driving Force for Assembly | π-π stacking (Fmoc), H-bonding | Enhanced π-π stacking, H-bonding, Halogen bonding |
| Gelation Efficiency | Moderate | High |
| Minimum Gelation Conc. | Higher | Lower |
| Resulting Nanostructure | Nanofibers, Ribbons | Denser, more entangled nanofibers |
| Potential Applications | Cell culture, Drug delivery | Enhanced scaffolds for tissue engineering, Controlled release systems |
This compound serves as a versatile building block in the design of advanced polymers and peptide-polymer conjugates with specialized functions. These materials are of great interest for creating sophisticated systems for targeted drug delivery and enhancing interactions with biological targets.
One advanced strategy involves chemically modifying the amino acid to act as an initiator for controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). acs.org For instance, a halogenated phenylalanine derivative can be engineered to initiate the growth of polymer chains from a specific site within a peptide sequence, leading to well-defined peptide-polymer hybrid materials. acs.org This approach allows for precise control over the architecture of the final conjugate, combining the biological specificity of the peptide with the physical properties of the polymer.
Furthermore, the hydrogels formed from the self-assembly of peptides containing this compound are ideal vehicles for controlled release systems. Their porous, nanofibrous network can physically encapsulate therapeutic molecules. reading.ac.uk The release of the entrapped cargo can be modulated by the degradation of the hydrogel or by diffusion through the polymer-like matrix. Studies on similar Fmoc-amino acid hydrogels have demonstrated their capacity for the slow and sustained release of model dyes and drugs, highlighting their potential in creating effective drug delivery platforms. reading.ac.ukacs.org
| Polymer System Type | Role of this compound | Key Features | Application Example |
| Peptide-Polymer Conjugate | Modified to act as an ATRP initiator. acs.org | Precise control over polymer attachment site; Combines peptide bioactivity with polymer properties. | Creating targeted drug carriers with enhanced stability. |
| Self-Assembled Hydrogel Matrix | Structural component driving hydrogel formation. | Biocompatible; High loading capacity; Tunable mechanical properties. researchgate.net | Sustained, localized release of therapeutics for tissue regeneration or cancer treatment. |
V. Spectroscopic, Analytical, and Structural Characterization Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure, dynamics, and interactions of molecules in solution. For peptides incorporating Fmoc-3-bromo-D-phenylalanine, advanced NMR methods are indispensable for a thorough structural analysis.
Isotope Labeling Strategies for Complex Peptide Systems Containing this compound
To overcome the spectral complexity often encountered in NMR studies of peptides, isotope labeling strategies are employed. The strategic incorporation of stable isotopes such as ¹³C, ¹⁵N, and ²H can simplify spectra and enable the use of more advanced NMR experiments. While specific documented examples for this compound are not prevalent, established methodologies for peptides can be readily applied.
Uniform Labeling: This approach involves the synthesis of the peptide using amino acids that are globally enriched with ¹³C and ¹⁵N. This allows for the application of a wide range of heteronuclear NMR experiments, which are critical for assigning the backbone and side-chain resonances of the peptide.
Selective Isotope Labeling: A more targeted strategy involves the synthesis of this compound with isotopic labels at specific atomic positions. For instance, a ¹³C-labeled carbonyl carbon or a ¹⁵N-labeled amide group within the modified residue would serve as a unique probe to monitor the local conformational environment and dynamics around the brominated phenylalanine.
Amino Acid-Type Selective Labeling: In this method, only the this compound residue is isotopically labeled. This significantly reduces the complexity of the NMR spectrum, allowing for the direct observation of the signals from the modified amino acid and its interactions within the peptide, providing clear insights into the structural impact of the bromo-substitution.
2D and 3D NMR Techniques for Complete Structure Elucidation
Two-dimensional (2D) and three-dimensional (3D) NMR experiments are fundamental for the complete assignment of atomic resonances and the determination of the three-dimensional structure of peptides containing this compound.
Key 2D NMR Techniques:
| Technique | Abbreviation | Primary Application |
| Correlation Spectroscopy | COSY | Identifies scalar-coupled protons to assign amino acid spin systems. |
| Total Correlation Spectroscopy | TOCSY | Identifies all protons within a single amino acid spin system. |
| Nuclear Overhauser Effect Spectroscopy | NOESY | Detects through-space correlations between protons close in proximity (< 5 Å) to determine the 3D structure. |
| Heteronuclear Single Quantum Coherence | HSQC | Correlates the chemical shifts of a heteronucleus (e.g., ¹⁵N, ¹³C) with its directly attached protons in isotopically labeled samples. |
| Heteronuclear Multiple Bond Correlation | HMBC | Provides correlations between a heteronucleus and protons that are two or three bonds away, aiding in linking spin systems. |
Advanced 3D NMR Techniques:
For larger and more complex peptides where spectral overlap is a significant issue, 3D NMR experiments are employed to resolve ambiguities. Experiments such as HNCA, HN(CO)CA, HNCACB, and ¹⁵N-edited NOESY-HSQC provide correlations through the peptide backbone and side chains, facilitating sequential assignment and the identification of long-range structural interactions. The collective data from these experiments provide the necessary distance and dihedral angle restraints for calculating a high-resolution solution structure of the peptide.
Mass Spectrometry Techniques for Purity Assessment, Sequence Verification, and Modification Analysis
Mass spectrometry is a cornerstone analytical technique for the characterization of synthetic peptides, offering high sensitivity and accuracy for determining molecular weight and sequence.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, typically with sub-parts-per-million (ppm) accuracy. This level of precision is crucial for confirming the elemental composition of this compound and peptides containing it. The characteristic isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a clear indicator of the presence of the modification in the mass spectrum. HRMS is instrumental in verifying the successful synthesis of the target peptide and distinguishing it from closely related impurities.
Theoretical High-Resolution Mass Data for this compound
| Ion Type | Chemical Formula | Theoretical Monoisotopic Mass (Da) |
| [M+H]⁺ (with ⁷⁹Br) | C₂₄H₂₁⁷⁹BrNO₄⁺ | 482.0654 |
| [M+H]⁺ (with ⁸¹Br) | C₂₄H₂₁⁸¹BrNO₄⁺ | 484.0633 |
| [M+Na]⁺ (with ⁷⁹Br) | C₂₄H₂₀⁷⁹BrNNaO₄⁺ | 504.0473 |
| [M+Na]⁺ (with ⁸¹Br) | C₂₄H₂₀⁸¹BrNNaO₄⁺ | 506.0452 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
Tandem Mass Spectrometry (MS/MS) is employed to determine the amino acid sequence of a peptide. In an MS/MS experiment, a specific peptide ion is isolated and fragmented, typically through collision-induced dissociation (CID). This fragmentation process predominantly breaks the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a particular amino acid residue. The incorporation of 3-bromo-D-phenylalanine is confirmed by a characteristic mass shift in the fragment ion series. The precise location of this modified residue within the peptide sequence can be pinpointed by analyzing the fragmentation pattern.
X-ray Crystallography for Precise Molecular Structure Elucidation of this compound Derivatives and Containing Peptides
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its crystalline state. For this compound derivatives and peptides incorporating this residue, a successful crystallographic analysis provides unparalleled structural detail, assuming suitable single crystals can be grown.
Illustrative Crystallographic Data Parameters for a Peptide Containing this compound
| Parameter | Example Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| Unit Cell Dimensions | a = 12.1 Å, b = 25.4 Å, c = 18.9 Å, β = 98.5° |
| Resolution | 1.9 Å |
| R-work / R-free | 0.19 / 0.23 |
| Data Completeness | 99.2% |
Chiral Chromatography and Other Enantiomeric Excess Determination Methods
The determination of enantiomeric purity is critical for Nα-Fmoc protected amino acids, such as this compound, as they are key building blocks in solid-phase peptide synthesis (SPPS). The presence of the undesired L-enantiomer can lead to the formation of diastereomeric peptide impurities, which can alter the biological activity and pharmacological properties of the final peptide. acs.org Consequently, robust analytical methods are required to quantify the enantiomeric excess (e.e.), with expectations often exceeding 99.0% or even 99.8% for use in therapeutic peptide manufacturing. researchgate.net
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most prevalent and reliable technique for this purpose. researchgate.net The method's key advantages include speed, high sensitivity, and ease of use. researchgate.net For Fmoc-protected amino acids, polysaccharide-based CSPs are particularly effective. These columns, typically derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, can achieve excellent chiral recognition and separation of enantiomers. cmu.edunih.gov
The separation mechanism relies on the differential interaction between the two enantiomers and the chiral selector of the stationary phase, leading to different retention times. Mobile phase composition, including the type of organic modifier (e.g., acetonitrile, isopropanol) and the presence of acidic additives like trifluoroacetic acid (TFA), plays a crucial role in optimizing selectivity and resolution. acs.orgresearchgate.net Studies on various Fmoc-amino acids show that cellulose-based columns like Lux Cellulose-2 and amylose-based columns like CHIRALPAK IA and IC provide high selectivity and resolution for these compounds. acs.orgresearchgate.net While specific documented methods for this compound are not widespread in public literature, the general methods developed for Fmoc-phenylalanine and other derivatives are directly applicable. researchgate.netspringernature.com
Beyond chiral HPLC, other methods for determining enantiomeric excess exist, though they are less commonly used for routine quality control of Fmoc-amino acids. These include:
Gas Chromatography (GC) on a chiral column, which requires derivatization of the amino acid to make it volatile. jst.go.jp
Capillary Electrophoresis (CE) , which offers fast analysis times and high efficiency. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy using chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. researchgate.net
Mass Spectrometry (MS) based methods that measure the dissociation rates of diastereomeric complexes formed between the analyte and a chiral selector. nih.gov
Enantioselective Indicator Displacement Assays (eIDAs) , a colorimetric method that can be adapted for high-throughput screening. researchgate.net
The following table summarizes typical conditions for chiral HPLC separation of Fmoc-amino acid enantiomers.
Table 1: Representative Chiral HPLC Conditions for Enantiomeric Purity of Fmoc-Amino Acids
| Parameter | Condition | Reference |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.net |
| Column (CSP) | Lux 5 µm Cellulose-2, 250 x 4.6 mm | researchgate.net |
| CHIRALPAK IA or IC, 250 x 4.6 mm | acs.org | |
| Mobile Phase | Acetonitrile / Water / Trifluoroacetic Acid (TFA) mixtures | researchgate.net |
| n-Hexane / 2-Propanol / TFA mixtures | nih.gov | |
| Flow Rate | 1.0 mL/min (Isocratic) | researchgate.net |
| Detection | UV at 220 nm or 265 nm | researchgate.net |
| Temperature | Ambient | researchgate.net |
Circular Dichroism (CD) Spectroscopy for Peptide Secondary Structure Assessment and Conformational Changes
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the secondary structure of peptides and proteins in solution. springernature.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. units.it The peptide backbone, when arranged in ordered structures like α-helices and β-sheets, gives rise to characteristic CD signals in the far-UV region (typically 190-250 nm). springernature.comunits.it
The incorporation of an unnatural amino acid, such as 3-bromo-D-phenylalanine, into a peptide sequence can significantly influence its conformational preferences. The bulky bromine atom and the D-configuration introduce specific steric and electronic effects that can either disrupt existing secondary structures or promote new folding patterns, such as β-turns or altered helical geometries. researchgate.netjst.go.jp Halogenation of a phenylalanine residue can modulate hydrophobicity and aromatic interactions, which are key drivers of peptide self-assembly and folding. acs.orgnih.gov
CD spectroscopy is highly sensitive to these conformational changes. For instance, the transition from a random coil to a β-sheet structure is marked by the appearance of a characteristic negative band around 215-220 nm. researchgate.netresearchgate.net An α-helical conformation is typically identified by a positive band near 195 nm and two negative bands at approximately 208 nm and 222 nm. nih.gov By comparing the CD spectrum of a peptide containing 3-bromo-D-phenylalanine with that of its natural counterpart, researchers can gain insight into the structural impact of the modification. acs.orgnih.gov
The Fmoc group itself has chromophoric properties and contributes to the CD spectrum, with signals often observed in the 260-300 nm region. mdpi.com When analyzing short Fmoc-peptides, these signals can overlap with and complicate the interpretation of the peptide backbone conformation, but they also provide information on the self-assembly processes driven by the aromatic Fmoc moiety. researchgate.net
The table below outlines the characteristic far-UV CD spectral features associated with common peptide secondary structures.
Table 2: Characteristic Far-UV CD Signals for Peptide Secondary Structures
| Secondary Structure | Positive Band (Wavelength) | Negative Band(s) (Wavelength) | Reference |
|---|---|---|---|
| α-Helix | ~195 nm | ~208 nm, ~222 nm | nih.gov |
| β-Sheet (Antiparallel) | ~195 nm | ~215-220 nm | researchgate.netresearchgate.net |
| β-Turn | ~205 nm (variable) | ~190 nm, ~225 nm (variable) | units.it |
| Random Coil | ~212 nm | ~198 nm | scispace.com |
Vi. Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental for elucidating the intrinsic properties of Fmoc-3-bromo-D-phenylalanine. nih.gov These calculations provide insights into the molecule's electronic structure, which governs its reactivity and interactions.
Electronic Structure and Reactivity: The introduction of a bromine atom at the meta-position of the phenylalanine ring significantly alters the electronic landscape. DFT calculations can map the electron density and electrostatic potential surface, revealing the impact of the halogen atom. The bromine atom, being highly electronegative, acts as an electron-withdrawing group, which can influence the aromaticity and reactivity of the phenyl ring. mdpi.com This alteration is crucial for understanding potential halogen bonding interactions, where the electropositive region on the halogen atom (the σ-hole) can interact with nucleophiles.
Key reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be calculated. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. openbioinformaticsjournal.com For halogenated compounds, this gap helps in predicting their susceptibility to nucleophilic or electrophilic attack.
Spectroscopic Properties: Theoretical calculations are also employed to predict spectroscopic properties, which can then be correlated with experimental data for structural validation. Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra (UV-Vis), providing information about the electronic transitions influenced by the bromo- and Fmoc-substituents. cumhuriyet.edu.tr Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to confirm the molecule's structure and conformational state. acs.org
Table 1: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Predicted Value/Characteristic | Significance |
| HOMO Energy | Lowered compared to native phenylalanine | Increased ionization potential, reduced susceptibility to oxidation. |
| LUMO Energy | Lowered compared to native phenylalanine | Increased electron affinity, enhanced reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Altered | Modulated chemical reactivity and kinetic stability. openbioinformaticsjournal.com |
| Dipole Moment | Increased due to the polar C-Br bond | Influences intermolecular interactions and solubility. researchgate.net |
| Electrostatic Potential | Negative region around the bromine atom, with a positive σ-hole | Potential for both electrophilic and halogen bonding interactions. |
This table presents hypothetical data based on general principles of quantum chemistry applied to halogenated aromatic compounds.
Conformational Analysis and Energy Landscape Mapping of this compound and its Derivatives
The conformational flexibility of an amino acid is a key determinant of the secondary structure of peptides. For this compound, the conformational landscape is primarily defined by the dihedral angles of the backbone (φ, ψ) and the side chain (χ).
Conformational analysis and energy landscape mapping are performed using molecular mechanics force fields. By systematically rotating the key dihedral angles and calculating the potential energy of each conformation, a Ramachandran-like plot can be generated that is specific to this modified amino acid. These studies reveal the low-energy, sterically allowed conformations that this compound is likely to adopt within a peptide chain. The bulky Fmoc protecting group and the bromine atom introduce significant steric constraints that can restrict the available conformational space compared to natural phenylalanine. researchgate.net This conformational restriction can be a desirable property in peptide design, as it can pre-organize a peptide into a specific bioactive conformation. researchgate.net
Molecular Dynamics Simulations of Peptides and Proteins Containing this compound for Conformational Sampling and Stability
Molecular dynamics (MD) simulations provide a dynamic view of how peptides and proteins containing this compound behave over time in a simulated physiological environment. nih.govrsc.orgnih.gov These simulations solve Newton's equations of motion for every atom in the system, allowing for the exploration of conformational changes, stability, and interactions with solvent molecules.
Conformational Sampling: MD simulations can explore the accessible conformations of a peptide containing this compound, providing a more realistic picture than static conformational analysis. acs.org These simulations can reveal how the modified residue influences the local and global secondary structure of the peptide, such as promoting or disrupting helical or sheet-like structures. rsc.org
Stability Analysis: The stability of peptides containing this modified amino acid can be assessed by monitoring structural parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) over the course of the simulation. frontiersin.org The introduction of the bromo-phenylalanine residue can enhance peptide stability through favorable hydrophobic and halogen bonding interactions, or it can be destabilizing if it introduces unfavorable steric clashes. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies for Understanding Binding Modes and Specificity
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand (in this case, a peptide containing this compound) to a target protein. mdpi.comscielo.br This method is crucial for understanding the molecular basis of the peptide's biological activity and for designing peptides with improved binding affinity and specificity.
The docking process involves sampling a large number of possible conformations and orientations of the peptide within the binding site of the target protein and then scoring these poses based on a scoring function that estimates the binding free energy. The bromine atom on the phenylalanine ring can significantly influence binding through several mechanisms:
Steric Complementarity: The size and position of the bromine atom can either enhance or detract from the shape complementarity between the peptide and the protein's binding pocket.
Hydrophobic Interactions: The bromophenyl group is more hydrophobic than a standard phenyl group, which can lead to stronger hydrophobic interactions with nonpolar residues in the binding site.
Halogen Bonding: The bromine atom can participate in halogen bonds with electron-donating atoms (like oxygen or nitrogen) in the protein backbone or side chains, which can contribute to binding affinity and specificity. mdpi.com
Table 2: Potential Interactions of this compound in a Protein Binding Site
| Interaction Type | Potential Interacting Protein Residues | Significance for Binding |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Enhanced binding affinity due to the increased hydrophobicity of the bromophenyl ring. mdpi.com |
| Halogen Bonding | Backbone carbonyls, Serine, Threonine, Aspartate, Glutamate | Provides specificity and directional interaction, contributing to higher affinity. mdpi.com |
| Aromatic Stacking | Phenylalanine, Tyrosine, Tryptophan, Histidine | Can be modulated (strengthened or weakened) by the electronic effects of the bromine atom. |
| Steric Interactions | Any residue in close contact | Can either be favorable, leading to better packing, or unfavorable, causing steric clashes. |
This table is a generalized representation of potential interactions and is target-dependent.
De Novo Design Strategies Incorporating Modified Amino Acid Scaffolds
De novo peptide design aims to create novel peptide sequences with desired structures and functions from scratch. rosettacommons.orgrosettacommons.orgnih.gov The incorporation of modified amino acids like this compound is a powerful strategy in this field, as it expands the chemical space beyond the 20 canonical amino acids. meilerlab.org
Computational tools like Rosetta are instrumental in de novo design. rosettacommons.orgrosettacommons.orgnih.govplos.org These programs can be used to design peptides that fold into a specific target structure or that bind to a particular protein surface. The inclusion of non-canonical amino acids requires the development of specific parameters for the force fields used in these programs. rosettacommons.orgnih.govplos.org Once parameterized, this compound can be used as a building block in the design process to introduce specific structural constraints or to mediate key interactions in a binding interface. The unique properties of this modified amino acid, such as its conformational rigidity and potential for halogen bonding, make it a valuable tool for creating novel peptide-based therapeutics and biomaterials. researchgate.net
Vii. Future Perspectives and Emerging Research Directions for Fmoc 3 Bromo D Phenylalanine
Advancements in Sustainable and Greener Synthesis Approaches for Halogenated Amino Acids
The synthesis of peptides and their derivatives, including halogenated amino acids, has traditionally been associated with significant environmental challenges. Conventional methods like solid-phase peptide synthesis (SPPS) are known for their heavy reliance on hazardous organic solvents, substantial waste generation, and high energy consumption. advancedchemtech.com Studies have indicated that 80-90% of the waste from peptide synthesis is due to repetitive washing and purification steps. advancedchemtech.com Consequently, a major research thrust is the development of greener and more sustainable synthetic strategies.
Recent innovations applicable to the synthesis of compounds like Fmoc-3-bromo-D-phenylalanine include:
Green Solvents and Reagents : There is a significant move to replace hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with more environmentally benign alternatives. euroapi.com Water, ethanol, and mixtures like dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) (EtOAc) are being explored to reduce hazardous waste and improve laboratory safety. advancedchemtech.comeuroapi.comlubrizol.com
Process Analytical Technology (PAT) : The integration of real-time monitoring tools, such as Raman spectroscopy, allows for precise control over reaction endpoints. euroapi.com This minimizes the use of excess reagents, reduces waste, and accelerates development. euroapi.com
Novel Reactor Technologies : The use of innovative reactors, like the SpinChem rotating bed reactor, facilitates the integration of PAT and improves the efficiency of solid-phase synthesis. euroapi.com
Chemoenzymatic Synthesis : Combining chemical steps with enzymatic processes offers a promising green alternative. For instance, acylases have been used for the chiral resolution of N-acetyl-3-bromo-phenylalanine, achieving high enantiomeric excess in a more sustainable manner. acs.org Tryptophan halogenase enzymes have also been engineered to perform site-specific halogenation on peptides post-synthesis, suggesting a potential biological route for creating such compounds. mdpi.com
Alternative Protocols : Researchers are developing methods that reduce waste-generating steps. These include moving from linear to convergent synthesis, where smaller peptide fragments are combined, and adopting TFA-free cleavage protocols to avoid hazardous byproducts. advancedchemtech.com
Interactive Table 1: Comparison of Traditional vs. Green Peptide Synthesis Approaches
| Feature | Traditional SPPS | Green/Sustainable Approaches |
| Solvents | DMF, DCM (Hazardous) | Water, Ethanol, DMSO/EtOAc, 2-MeTHF (Benign) |
| Waste Generation | High (tons of waste per kg of peptide) gcande.org | Reduced through process optimization and solvent recycling |
| Reaction Monitoring | Offline analysis (e.g., HPLC) | Real-time (e.g., Raman spectroscopy) euroapi.com |
| Reagent Use | Often used in large excess | Minimized via precise monitoring and flow chemistry |
| Methodology | Linear synthesis, piperidine (B6355638) for deprotection | Convergent synthesis, chemoenzymatic methods, alternative deprotection reagents advancedchemtech.comrsc.org |
Integration into Artificial Intelligence and Machine Learning-Driven Drug Discovery Pipelines
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery from a process of serendipity and lengthy screening into a more predictive and efficient endeavor. researchgate.netmdpi.com These computational tools are particularly well-suited to handle the complexity introduced by non-canonical amino acids (NCAAs) like this compound.
Emerging applications in this domain include:
Predictive Modeling : AI tools like DeepMind's AlphaFold can predict the three-dimensional structure of proteins from their amino acid sequences. researchgate.netjddtonline.info This capability is being extended to proteins containing NCAAs, allowing researchers to model how the incorporation of a bromo-phenylalanine residue might alter a peptide's conformation and function.
Binding Affinity and Efficacy Prediction : ML algorithms can analyze vast datasets to predict the binding affinity of novel peptide candidates to their target proteins. jddtonline.infooup.com Recently, a machine learning application was developed specifically to quantify the binding affinity of epitopes containing NCAAs to major histocompatibility complexes (MHC-I), a crucial factor for developing new peptide-based therapeutics. nih.gov
De Novo Design : Generative learning models can design entirely new peptides with desired properties. oup.com By training these models on data from peptides containing halogenated residues, it becomes possible to generate novel sequences that are optimized for stability, target specificity, or other pharmacological properties.
ADMET Profiling : AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new drug candidates. researchgate.netnih.gov This allows for the early withdrawal of potentially toxic compounds and the modification of structures to improve their safety profiles, significantly reducing the time and cost of preclinical development. researchgate.netjddtonline.info
Interactive Table 2: Applications of AI/ML in Modified Peptide Drug Discovery
| AI/ML Application | Description | Relevance to this compound |
| Structural Prediction | Predicts 3D protein/peptide structures (e.g., AlphaFold). jddtonline.info | Models the structural impact of incorporating the brominated residue. |
| Binding Affinity Prediction | Quantifies how strongly a molecule binds to its target. nih.gov | Assesses the therapeutic potential of peptides containing the compound. |
| Generative Design | Creates novel peptide sequences with desired functions. oup.com | Designs new therapeutic peptides incorporating the unique properties of the brominated amino acid. |
| ADMET Prediction | Forecasts pharmacokinetic and toxicity profiles. researchgate.net | Enables early-stage safety assessment and optimization of drug candidates. |
Exploration in Novel Therapeutic Modalities, such as PROTACs and ADCs Incorporating Modified Linkers
Proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs) are at the forefront of targeted cancer therapy. nih.govresearchgate.net The success of these modalities relies heavily on the precise and stable connection of their components, a challenge where modified amino acids like this compound offer significant advantages.
Antibody-Drug Conjugates (ADCs) : ADCs deliver a cytotoxic payload directly to cancer cells via a monoclonal antibody. researchgate.net Traditional ADCs are often heterogeneous mixtures because they are created by conjugating drugs to naturally occurring lysine (B10760008) or cysteine residues on the antibody. rsc.org The incorporation of unnatural amino acids with unique reactive groups—such as the phenyl bromide in 3-bromo-D-phenylalanine—allows for site-specific conjugation. pnas.org This creates a homogeneous product with a defined drug-to-antibody ratio (DAR), leading to improved stability, pharmacokinetics, and therapeutic efficacy. researchgate.netpnas.org
PROteolysis-Targeting Chimeras (PROTACs) : PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. core.ac.uk The development of "Ab-PROTACs" or "Antibody-Peptide Degrader Conjugates" merges ADC and PROTAC technology. core.ac.uknih.gov In these constructs, a peptide-based PROTAC is conjugated to an antibody for targeted delivery. The bromine atom on a phenylalanine residue can serve as a chemical handle to create a stable, modified linker for attaching the degrader to the antibody, enhancing tissue specificity and degradation potency. nih.govchemimpex.com
Enhanced Payload Properties : Halogenation of the payload molecule itself can improve its therapeutic properties. For example, halogenation of the auristatin payload MMAF was shown to favorably shift its conformational equilibrium towards the more active isomer, retaining or even marginally increasing its cytotoxicity. nih.govacs.org
Interactive Table 3: Role of Modified Amino Acids in Advanced Therapeutic Modalities
| Modality | Role of Modified Amino Acid (e.g., this compound) | Advantage |
| ADCs | Provides a site-specific handle for drug conjugation. pnas.org | Creates homogeneous conjugates with defined stoichiometry and improved stability. researchgate.net |
| PROTACs | Acts as a key component in novel linkers for creating antibody-PROTAC conjugates. core.ac.uknih.gov | Enables targeted delivery of the degrader, enhancing tissue specificity and reducing off-target effects. core.ac.uk |
| Payloads | Halogenation can modify the physicochemical properties of the active drug. acs.org | Can increase potency and stability of the cytotoxic agent. nih.govacs.org |
Development of Advanced Diagnostics and Molecular Imaging Agents
The halogen atom in this compound makes it and its derivatives prime candidates for the development of advanced diagnostic and molecular imaging agents, particularly for positron emission tomography (PET) and single-photon emission computed tomography (SPECT).
Halogenated amino acids are valuable as imaging probes because many tumors exhibit increased amino acid transport and protein metabolism. beilstein-journals.orggoogle.com By labeling a phenylalanine analogue with a radioactive halogen isotope, it is possible to create a tracer that accumulates specifically in neoplastic tissues. researchgate.net
PET and SPECT Imaging : The bromine atom can be substituted with a radioactive isotope. While bromine itself has isotopes that could be used, the synthetic principles extend to other halogens. For example, derivatives like p-[¹²³I]iodo-L-phenylalanine and 2-[¹⁸F]-fluoro-L-phenylalanine have been successfully used as radiotracers to visualize brain tumors and other cancers. beilstein-journals.orgresearchgate.net These tracers allow for non-invasive diagnosis, differentiation of tumors from treatment-induced changes, and monitoring of therapy response. beilstein-journals.orggoogle.com
Tracking Drug Distribution : Halogenation provides a powerful tool for studying the absorption, distribution, metabolism, and elimination (ADME) of drugs. nih.govacs.org By radiolabeling a therapeutic peptide that contains a 3-bromo-phenylalanine residue, researchers can track its distribution throughout the body, assess the stability of its linker technology in ADCs, and ensure it reaches the intended target with minimal side effects. acs.org
Interactive Table 4: Halogen Radioisotopes in Molecular Imaging
| Isotope | Imaging Modality | Application |
| ¹⁸F | PET | Tumor metabolism imaging, diagnostics. beilstein-journals.org |
| ¹²³I | SPECT | Brain tumor imaging. google.comresearchgate.net |
| ¹²⁴I | PET | Diagnosis and therapy monitoring, allows for dosimetry measurements. google.com |
| ⁷⁶Br | PET | Diagnosis of tumors. researchgate.net |
Interdisciplinary Research at the Interface of Synthetic Chemistry, Structural Biology, and Materials Science
The full potential of this compound is being unlocked through research that spans multiple scientific disciplines. nptel.ac.inopenaccessjournals.com This convergence of expertise is crucial for translating a novel chemical entity into functional applications.
Synthetic Chemistry : This field focuses on the design and efficient synthesis of complex molecules like this compound and the peptides derived from them. rsc.org Chemists are continuously developing new methods for site-specific modification and ligation to build precisely engineered proteins. bohrium.com
Structural Biology : Once a modified peptide or protein is synthesized, structural biologists use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and small-angle scattering (SAS) to understand its three-dimensional structure and dynamics. univie.ac.at By incorporating a halogenated amino acid, researchers can introduce a unique probe to study protein folding, protein-protein interactions, and the structural consequences of post-translational modifications. univie.ac.atnih.gov
Materials Science : Peptides containing modified amino acids are being explored as building blocks for novel biomaterials. For example, the unique properties imparted by residues like this compound can influence the self-assembly of peptides into hydrogels, which have applications in tissue engineering and controlled drug release. The bromine atom can also be used for bioconjugation reactions to attach biomolecules to surfaces, creating functionalized materials for diagnostics and targeted therapies. chemimpex.com
This interdisciplinary synergy, where chemists synthesize, biologists and biophysicists analyze structure and function, and materials scientists build new materials, represents the future of molecular science and is essential for developing the next generation of therapeutics, diagnostics, and advanced materials based on modified amino acids. nptel.ac.inunivie.ac.at
Interactive Table 5: Contributions of Different Disciplines to Modified Amino Acid Research
| Discipline | Key Contribution | Example Application |
| Synthetic Chemistry | Creation of novel amino acids and modified peptides. rsc.org | Synthesis of this compound for incorporation into ADCs. |
| Structural Biology | Analysis of 3D structure and dynamics of modified proteins. univie.ac.at | Using NMR to study how the brominated residue affects peptide folding and target binding. |
| Materials Science | Development of new functional biomaterials. chemimpex.com | Creating peptide-based hydrogels with unique properties for drug delivery. |
| Chemical Biology | Using chemical tools to study and manipulate biological systems. nptel.ac.in | Developing probes to track modified peptides within living cells. |
Q & A
Q. How can this compound be used to study electron dynamics in peptide backbones using ultrafast spectroscopy?
- Methodological Answer : Attosecond pulsed lasers can track electron localization effects induced by the bromine atom’s electronegativity. Time-resolved photoelectron spectroscopy (TRPES) or transient absorption spectroscopy at sub-4.5-fs resolution may reveal delayed vibrational coupling compared to non-halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
